molecular formula C15H20F3NO9S B15342253 Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este

Cat. No.: B15342253
M. Wt: 447.4 g/mol
InChI Key: WWQFWUFPYKOPKO-VJTDZRGJSA-N
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Description

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is a complex organic compound known for its strong acidic properties and versatility in various chemical reactions. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids. This compound is used extensively in organic synthesis due to its ability to act as a catalyst and reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este can be synthesized through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the mercury compound.

Industrial Production Methods

In industrial settings, the production of trifluoromethanesulfonic acid derivatives often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of advanced reactors and continuous flow systems helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonic acid derivatives.

    Reduction: Under specific conditions, it can be reduced to form less oxidized sulfur compounds.

    Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonic group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfur compounds, and substituted organic molecules, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction pathways. The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: A strong monoprotic acid used in similar catalytic applications.

    Methanesulfonic acid: A less acidic analog used in various organic synthesis reactions.

    Trifluoromethanesulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.

Uniqueness

Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is unique due to its specific structural features and the presence of multiple acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis. Its strong acidic nature and ability to participate in a wide range of reactions make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H20F3NO9S

Molecular Weight

447.4 g/mol

IUPAC Name

[(1S,6R,7S,8S,8aS)-7,8-diacetyloxy-6-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate

InChI

InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(28-29(23,24)15(16,17)18)13(26-8(2)21)14(12(10)19)27-9(3)22/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1

InChI Key

WWQFWUFPYKOPKO-VJTDZRGJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CCN2C1C(C(C(C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Origin of Product

United States

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